5-((2-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole

Description

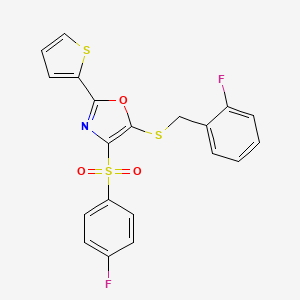

The compound 5-((2-fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole is a heterocyclic molecule featuring an oxazole core substituted with a 2-fluorobenzylthio group at position 5, a 4-fluorophenylsulfonyl group at position 4, and a thiophen-2-yl moiety at position 2.

Properties

IUPAC Name |

5-[(2-fluorophenyl)methylsulfanyl]-4-(4-fluorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F2NO3S3/c21-14-7-9-15(10-8-14)29(24,25)19-20(26-18(23-19)17-6-3-11-27-17)28-12-13-4-1-2-5-16(13)22/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRGELFADSIFGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F2NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-((2-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole is a synthetic compound with potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 465.96 g/mol. The compound features a complex structure that includes fluorobenzyl and thiophenyl moieties, which are significant for its biological interactions.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of oxazoles have been shown to possess broad-spectrum antifungal activity against various pathogens, such as Candida albicans and Aspergillus fumigatus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.03 to 0.5 μg/mL for certain derivatives .

2. Enzyme Inhibition

The compound is structurally related to known enzyme inhibitors, particularly those targeting tyrosinase, which is implicated in melanin biosynthesis. In studies involving similar compounds, strong inhibitory effects were observed against mushroom tyrosinase, with IC50 values as low as 0.51 μM for potent derivatives . This suggests that our compound may also exhibit significant tyrosinase inhibition.

Case Study 1: Antifungal Activity

In a study assessing the antifungal efficacy of oxazole derivatives, compounds with structural similarities to our target compound demonstrated excellent activity against Candida albicans. The derivatives were synthesized and tested for their MIC values, revealing promising results that warrant further exploration into the specific biological pathways affected by these compounds .

Case Study 2: Tyrosinase Inhibition

Another study focused on the inhibition of tyrosinase by various oxazole derivatives showed that modifications in the phenolic ring significantly impacted inhibitory potency. Compounds bearing hydroxyl groups exhibited enhanced activity compared to those without such substitutions. This finding suggests that the functional groups present in this compound could be crucial for its biological efficacy .

Comparative Analysis of Biological Activities

| Compound Name | Structure | MIC (μg/mL) | IC50 (μM) | Activity Type |

|---|---|---|---|---|

| Compound A | Similar | 0.03 | 0.51 | Antifungal |

| Compound B | Similar | 0.25 | 16.78 | Tyrosinase Inhibitor |

| This compound | Target Compound | TBD | TBD | TBD |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules from the evidence:

Structural Analogues with Oxazole/Thiazole Cores

Functional Analogues with Sulfonyl/Thioether Groups

Key Comparative Insights

Core Heterocycle Influence :

- Oxazole vs. Thiazole : Oxazole derivatives (e.g., the target compound) may exhibit enhanced metabolic stability compared to thiazoles due to reduced susceptibility to enzymatic oxidation. However, thiazoles often show stronger π-stacking interactions in crystal structures .

- Thiophene Substitution : The thiophen-2-yl group in the target compound likely improves lipophilicity and π-π interactions compared to phenyl analogs, as seen in compound [16b] .

Halogen and Sulfonyl Effects :

- Fluorine : Fluorine at the benzyl and phenyl positions enhances electronegativity and bioavailability, as observed in compound 5 .

- Sulfonyl vs. Thioether : Sulfonyl groups improve solubility and hydrogen-bonding capacity, while thioethers contribute to radical scavenging and metal chelation .

Biological Activity Trends: Compounds with thiophen-2-yl and fluorophenyl groups (e.g., [16b], Schiff bases in ) consistently show anticancer activity, suggesting the target compound may share this profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.